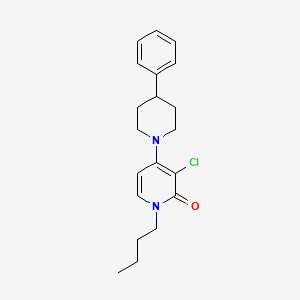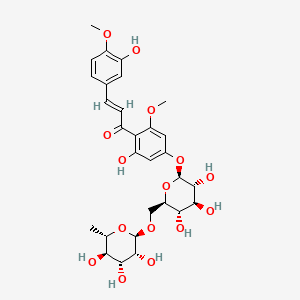
Hesperidinmethylchalcon
Übersicht
Beschreibung
Hesperidin methylchalcone is a flavonoid compound derived from hesperidin, which is found in citrus fruits. The methylation of hesperidin increases its solubility, resulting in hesperidin methylchalcone. This compound is known for its anti-inflammatory and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Hesperidin methylchalcone has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Hesperidin methylchalcone (HMC) primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) . Nrf2 is a powerful regulator of cellular resistance to oxidant products . It also interacts with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
HMC interacts with its targets in a way that it can activate Nrf2 signaling, providing antioxidant protection against diverse pathological conditions . It also inhibits oxidative stress, cytokine production, and NF-κB activation .
Biochemical Pathways
HMC affects the Nrf2 redox-sensitive pathway . This pathway plays a crucial role in cellular resistance to oxidant products. Activation of Nrf2 signaling by HMC provides antioxidant protection against various pathological conditions . It also influences the LKB1/AMP-activated protein kinase signaling pathway .
Pharmacokinetics
Hesperidin, from which HMC is derived, has low water solubility, weak intestinal absorption, and is disposed via phase II enzymes. Its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light . .
Result of Action
HMC exhibits significant anti-inflammatory , antioxidant , and analgesic properties . It has been shown to decrease urea and creatinine levels, lipid peroxidation, as well as IL-6, IFN-γ, and IL-33 production, and restore antioxidant properties in plasma samples . It also increases cell viability, reduces oxidative stress, prevents macromolecular damage, and alleviates mitochondrial dysfunction .
Action Environment
The action, efficacy, and stability of HMC can be influenced by various environmental factors. For instance, its oral bioavailability is quickly altered by environmental conditions such as temperature, pH, and light
Biochemische Analyse
Biochemical Properties
Hesperidin methylchalcone interacts with various biomolecules, contributing to its diverse biological activities. It has been shown to inhibit oxidative stress and cytokine production, and it also affects the activation of NF-κB, a protein complex that controls the transcription of DNA . These interactions underline the role of hesperidin methylchalcone in biochemical reactions.
Cellular Effects
Hesperidin methylchalcone influences cell function in several ways. It has been shown to increase antioxidant capacity, reduce lipid peroxidation, superoxide anion levels, and mRNA expression of pro-inflammatory factors . It also inhibits edema, neutrophil recruitment, and MMP-9 activity . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, hesperidin methylchalcone exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it modulates the activation of the TRPV1 receptor, contributing to its analgesic effects .
Temporal Effects in Laboratory Settings
Over time, hesperidin methylchalcone demonstrates stability and long-term effects on cellular function in laboratory settings. It has been shown to strengthen capillaries by increasing capillary resistance and decreasing capillary permeability . Increased venous motility, tone, and the ability of vessels to dilate are also enhanced by hesperidin methylchalcone .
Dosage Effects in Animal Models
In animal models, the effects of hesperidin methylchalcone vary with different dosages. The lowest beneficial dose of hesperidin in rodents is around 25 mg/kg body weight . At this dosage, hesperidin methylchalcone has been shown to decrease blood sugar levels and pro-inflammatory cytokines .
Metabolic Pathways
Hesperidin methylchalcone is involved in several metabolic pathways. It influences lipid and glucose metabolism through the activation of the AMPK and PPAR signaling pathways . It also affects the antioxidant index and anti-apoptosis, and the NF-B signaling route .
Transport and Distribution
Hesperidin methylchalcone is transported and distributed within cells and tissues. Its enhanced absorption and transport capacity compared to its precursor compounds is due to its methylation . The blood kinetics pattern suggests an entero-hepatic cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hesperidin methylchalcone can be synthesized through the methylation of hesperidin under alkaline conditions. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the synthesis of hesperidin methylchalcone typically involves a one-pot synthesis method. This method is efficient and reduces the need for intermediate purification steps, thereby saving time and resources .
Analyse Chemischer Reaktionen
Types of Reactions: Hesperidin methylchalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Hesperidin methylchalcone is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Hesperidin: The parent compound, less soluble in water.
Naringenin chalcone: Another flavonoid with similar antioxidant properties.
Neohesperidin dihydrochalcone: A derivative with sweetening properties.
Hesperidin methylchalcone stands out due to its specific molecular modifications that enhance its therapeutic potential and solubility .
Eigenschaften
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNLHLOJLLXDH-JIYHLSBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885262 | |
| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24292-52-2 | |
| Record name | Hesperidin methylchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24292-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperidin methylchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024292522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperidin methylchalcone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HESPERIDIN METHYLCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T2GVA922X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


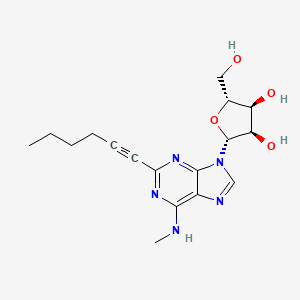
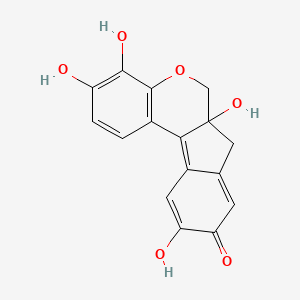
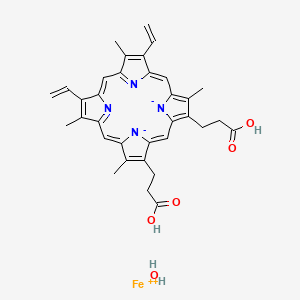
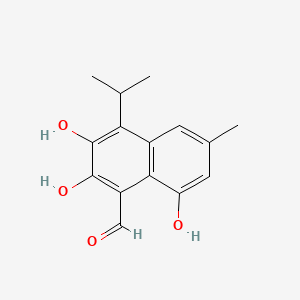
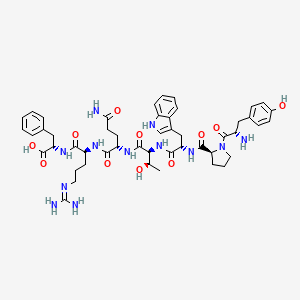
![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

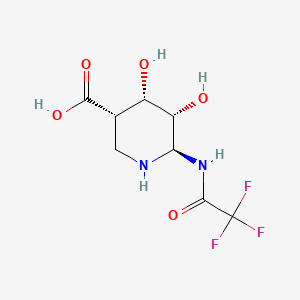
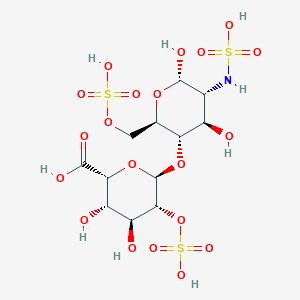
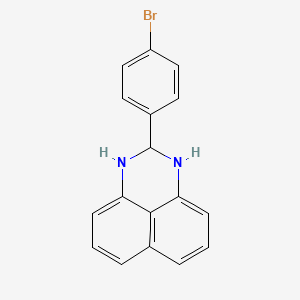
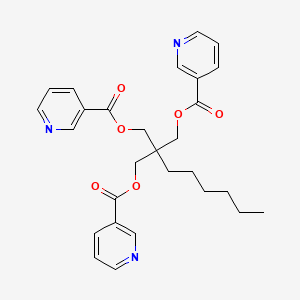

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
